molecular formula C5H7N3O2 B6149748 5-amino-6-methoxypyrimidin-4-ol CAS No. 1522012-76-5

5-amino-6-methoxypyrimidin-4-ol

Cat. No.: B6149748
CAS No.: 1522012-76-5
M. Wt: 141.1
InChI Key:
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Description

5-amino-6-methoxypyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, which is an aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-methoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine. The process typically includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then stirred and dissolved.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-methoxypyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-amino-6-methoxypyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-6-methoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2,6-dimethoxypyrimidine
  • 2-amino-4,6-dimethoxypyrimidine
  • 2-chloro-4-amino-6-methoxypyrimidine

Uniqueness

5-amino-6-methoxypyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1522012-76-5

Molecular Formula

C5H7N3O2

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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